molecular formula C18H14Cl3NO B2667617 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477887-93-7

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2667617
CAS No.: 477887-93-7
M. Wt: 366.67
InChI Key: YKFFROOBAVJFJS-LSHDLFTRSA-N
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Description

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with chlorine and an oxime group attached to a dichlorobenzyl moiety.

Preparation Methods

The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps. The initial step often includes the chlorination of 3,4-dihydro-2-naphthalenecarbaldehyde to introduce the chlorine atom at the desired position. This is followed by the formation of the oxime group through the reaction of the aldehyde with hydroxylamine hydrochloride under acidic conditions. The final step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride to form the desired compound .

Chemical Reactions Analysis

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Similar compounds to 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include:

Properties

IUPAC Name

(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO/c19-15-8-7-14(17(20)9-15)11-23-22-10-13-6-5-12-3-1-2-4-16(12)18(13)21/h1-4,7-10H,5-6,11H2/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFROOBAVJFJS-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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